4-(Trifluoromethyl)thiophenol
Overview
Description
4-(Trifluoromethyl)thiophenol is an organic compound with the chemical formula C7H4F3OS. It is a colorless to pale yellow liquid with a strong thiophenol odor. This compound is known for its solubility in various organic solvents such as ethanol, ether, and dimethylformamide. It is an acidic compound due to the presence of a phenolic hydroxyl group that can release protons .
Scientific Research Applications
4-(Trifluoromethyl)thiophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals, including antibacterial and non-steroidal anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Mode of Action
In a study, it was found that arylthiolate anions can form electron donor-acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution.
Result of Action
As an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals , it likely contributes to the synthesis of various compounds with diverse biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)thiophenol. For instance, its reactivity can be influenced by light, as evidenced by the visible-light-promoted S-trifluoromethylation of thiophenols . Furthermore, its solubility in water may affect its distribution in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)thiophenol can be synthesized through several methods. One common method involves the reaction of trifluoromethylthiophenol with appropriate reagents under controlled conditions. For example, the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols can be accomplished using N-trifluoromethylsulfanyl aniline in the presence of boron trifluoride etherate or triflic acid as the promoter .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)thiophenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like N-bromosuccinimide, N-iodosuccinimide, and 4-bromobenzyl bromide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Bromo-, iodo-, nitro-, and benzyl-substituted products.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenethiol
- 4-(Trifluoromethylthio)phenol
- 4-Fluorothiophenol
- 4-Chlorothiophenol
- 4-Nitrothiophenol
- 4-Methylbenzenethiol
- 2,3,5,6-Tetrafluorobenzenethiol
Uniqueness
4-(Trifluoromethyl)thiophenol is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity and metabolic stability to the molecule. This makes it particularly valuable in drug discovery and development, as well as in the synthesis of compounds with specific chemical and biological properties .
Properties
IUPAC Name |
4-(trifluoromethyl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLRSZJUIKVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231801 | |
Record name | 4-(Trifluoromethyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-83-2 | |
Record name | 4-(Trifluoromethyl)thiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)benzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(trifluoromethyl)thiophenol modify surfaces and what is the impact on bacterial adhesion?
A1: this compound can be covalently attached to the surface of polyvinylchloride (PVC) through nucleophilic substitution. [] This modification alters the surface hydrophobicity, leading to a significant reduction in the adherence of bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [] The mechanism behind this reduction likely involves disrupting the initial adhesion forces between the bacteria and the modified PVC surface.
Q2: Can this compound be used as a catalyst in organic reactions, and what are the advantages?
A2: Yes, this compound acts as an effective organocatalyst in visible-light photoredox decarboxylative coupling reactions. [] This eliminates the need for additional photocatalysts and offers a more environmentally friendly approach to these transformations. Specifically, it has been successfully employed in reactions involving N-(acetoxy)phthalimides, leading to amination and C-C bond formation at room temperature. []
Q3: How does this compound impact the luminescence of CdSe nanocrystallites?
A3: Research indicates that modifying the surface of CdSe nanocrystallites with this compound influences their band edge luminescence. [, ] This modification, along with others like ZnS and 4-Picoline, supports the "dark exciton" theory, suggesting that luminescence arises from recombination through internal core states rather than surface-related states. [, ]
Q4: Are there any applications of this compound in medicinal chemistry?
A4: Derivatives of this compound have shown potential as antidepressants. Specifically, N,N-dimethyl-3-aryl-3-(arylthio)propylamines, synthesized using this compound as a starting material, have demonstrated selective inhibition of 5-hydroxytryptamine re-uptake in rat brain synaptosomes. [] This suggests their potential as therapeutic agents for depression.
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